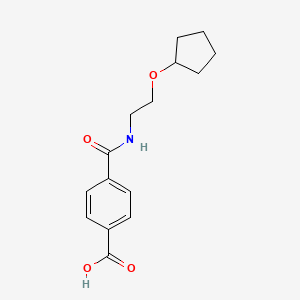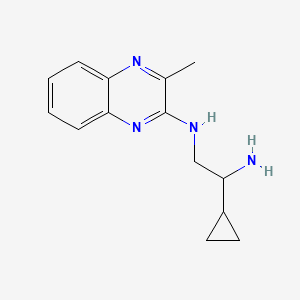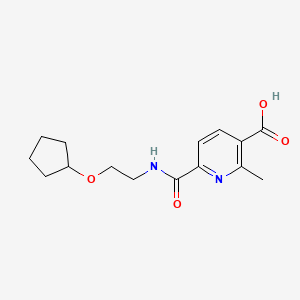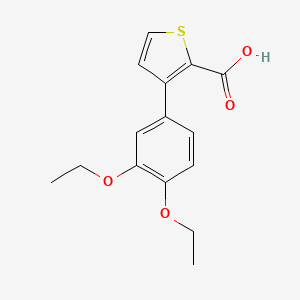
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, also known as 4-(2-CEECB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a ligand for the development of new drugs. Studies have shown that this compound has high affinity for certain receptors, which makes it a promising candidate for drug development.
Additionally, 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has also been studied for its potential use in the development of new materials. The compound has been shown to have good solubility in various solvents, which makes it a good candidate for use in the production of polymers and other materials.
作用機序
The exact mechanism of action of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) is not yet fully understood. However, studies have shown that the compound interacts with certain receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which makes it a promising candidate for the development of new anti-inflammatory drugs.
Additionally, 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has also been shown to have antioxidant properties, which can help protect the body against oxidative stress. Other studies have suggested that the compound may have potential as an anti-cancer agent.
実験室実験の利点と制限
One of the primary advantages of using 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) in lab experiments is its high purity and good yields. Additionally, the compound has good solubility in various solvents, which makes it easy to work with in the lab.
However, one of the limitations of using 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) in lab experiments is that its mechanism of action is not yet fully understood. This can make it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several potential future directions for research involving 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB). One area of interest is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is well-established, and the compound has been extensively studied for its potential use as a ligand for drug development and in the development of new materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) involves the reaction of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acidhydroxybenzoic acid with cyclopentyl chloroformate and diethylamine, followed by the addition of 2-aminoethanol. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of the compound.
特性
IUPAC Name |
4-(2-cyclopentyloxyethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(11-5-7-12(8-6-11)15(18)19)16-9-10-20-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSURRBHWOOJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCNC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)


![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)





![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)


